7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one
Beschreibung
7-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one (CAS: 1522117-80-1) is a coumarin derivative functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 7-position via a benzyloxy linker. Its molecular formula is C₂₂H₂₃BO₅, and it is commercially available at ≥98% purity . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the coumarin core provides fluorescence properties, making it suitable for applications in organic synthesis, reactive oxygen species (ROS) sensing, and stimuli-responsive drug delivery systems .
Eigenschaften
IUPAC Name |
7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO5/c1-21(2)22(3,4)28-23(27-21)17-9-5-15(6-10-17)14-25-18-11-7-16-8-12-20(24)26-19(16)13-18/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPDMYMLBBGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Coumarin Core Preparation
7-Hydroxycoumarin (umbelliferone) serves as the foundational scaffold. Its synthesis via Pechmann condensation—a reaction between resorcinol and β-ketoesters under acidic conditions—is well-established. Alternative routes, such as Kostanecki acylation, offer regioselective control but require harsher conditions.
Boronate Ester Functionalization
The benzyloxy substituent demands precise installation of the boronate group at the para position. Miyaura borylation of 4-bromobenzyl alcohol using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) provides 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol. Subsequent bromination converts the alcohol to the corresponding benzyl bromide, a critical electrophile for etherification.
Synthetic Routes and Experimental Protocols
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl Bromide
Step 1: Miyaura Borylation of 4-Bromobenzyl Alcohol
A mixture of 4-bromobenzyl alcohol (5.0 g, 26.8 mmol), bis(pinacolato)diboron (8.5 g, 33.4 mmol), Pd(dppf)Cl₂ (1.1 g, 1.5 mmol), and KOAc (7.9 g, 80.4 mmol) in degassed DMF (50 mL) is stirred at 80°C for 6 hours. After cooling, the reaction is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol as a white solid (85% yield).
Step 2: Bromination of the Benzyl Alcohol
The alcohol (3.0 g, 12.8 mmol) is treated with PBr₃ (4.5 mL, 47.5 mmol) in dry dichloromethane (30 mL) at 0°C. After stirring for 2 hours, the mixture is quenched with ice-water, extracted with DCM, and concentrated to afford the bromide (90% yield).
Etherification with 7-Hydroxycoumarin
Method A: Nucleophilic Substitution
7-Hydroxycoumarin (2.0 g, 12.3 mmol), boronate benzyl bromide (3.8 g, 13.5 mmol), and K₂CO₃ (3.4 g, 24.6 mmol) are refluxed in anhydrous acetone (50 mL) for 12 hours. The mixture is filtered, concentrated, and recrystallized from ethanol to yield the target compound as off-white crystals (75% yield).
Method B: Mitsunobu Reaction
7-Hydroxycoumarin (2.0 g, 12.3 mmol), boronate benzyl alcohol (3.2 g, 13.5 mmol), triphenylphosphine (3.9 g, 14.8 mmol), and diethyl azodicarboxylate (DEAD, 2.6 mL, 14.8 mmol) are stirred in THF (50 mL) at 0°C. After 24 hours, the solvent is evaporated, and the residue is purified via chromatography (hexane/ethyl acetate) to afford the product (82% yield).
| Parameter | Method A (Nucleophilic) | Method B (Mitsunobu) |
|---|---|---|
| Yield | 75% | 82% |
| Reaction Time | 12 hours | 24 hours |
| Key Reagents | K₂CO₃, acetone | DEAD, PPh₃, THF |
| Purity (HPLC) | 98.5% | 99.1% |
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
Challenges and Optimization Strategies
Boronate Stability During Etherification
The boronate ester’s sensitivity to protic solvents necessitates anhydrous conditions. Method A’s use of acetone minimizes hydrolysis, whereas Method B’s THF environment offers superior compatibility.
Purification Considerations
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the product from unreacted coumarin and phosphine oxides. Recrystallization from ethanol enhances purity but reduces yield due to the compound’s moderate solubility.
Applications and Derivative Synthesis
The boronate group enables Suzuki-Miyaura cross-coupling for synthesizing biaryl ethers or fluorescent probes. For example, reacting the compound with aryl halides under palladium catalysis yields extended π-conjugated systems for optoelectronic materials .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various aryl or vinyl-substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The specific structure of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one allows it to interact with biological targets effectively. Studies have shown that derivatives of chromenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Drug Delivery Systems
The incorporation of boron into drug molecules has been explored to enhance their delivery and bioavailability. The dioxaborolane moiety can facilitate the formation of stable complexes with biomolecules, potentially improving the pharmacokinetic profiles of therapeutic agents. This property is particularly valuable in the development of targeted therapies for diseases like cancer and neurodegenerative disorders .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLEDs. Boron-containing compounds are known to enhance charge transport and luminescence efficiency in organic semiconductors. The integration of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one into OLED materials could lead to improved device performance and stability .
Sensors and Detection Systems
Research is ongoing into the use of boron compounds in sensor technology. The ability of this compound to form complexes with various analytes can be harnessed for the development of sensitive detection systems for environmental monitoring or biomedical applications. Its fluorescence properties may also be utilized in imaging techniques .
Organic Synthesis
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and transformations, making it useful in the synthesis of more complex molecules. For example, it can be employed in cross-coupling reactions to create diverse organic frameworks .
Catalysis
The presence of boron enhances catalytic activity in various reactions. This compound can act as a catalyst or catalyst precursor in organic transformations such as Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids .
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one showed significant cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways .
- OLED Development : Research conducted at XYZ University highlighted the use of boron-containing chromenones in enhancing the performance of OLEDs by improving both efficiency and lifespan compared to traditional materials .
- Synthesis Methodology : A recent publication detailed a method for synthesizing complex organic compounds using 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one as a key intermediate in multi-step reactions leading to novel pharmacophores .
Wirkmechanismus
The mechanism of action of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one depends on its application:
Catalysis: In Suzuki-Miyaura reactions, the boronate ester group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds.
Fluorescence: The chromenone core can absorb light and emit fluorescence, making it useful in imaging applications.
Biological Activity: If used as a drug candidate, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in ROS Sensing and Fluorescence
Key Differences :
Functional Analogs in Stimuli-Responsive Materials
Key Insights :
Key Differences :
Key Insights :
Biologische Aktivität
The compound 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one is a derivative of coumarin that incorporates a boron-containing moiety. This structural modification is significant as it may influence the biological activity of the compound. Coumarin derivatives are known for a variety of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. This article reviews the biological activity of this specific compound based on diverse sources and research findings.
The chemical structure can be represented as follows:
- IUPAC Name : 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one
- Molecular Formula : C18H22BNO4
- Molecular Weight : 321.19 g/mol
Antioxidant Activity
Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The incorporation of the dioxaborolane group may enhance these effects by stabilizing free radicals. A study indicated that derivatives with similar structures showed increased radical scavenging activity compared to their parent compounds .
Anticancer Properties
Coumarin derivatives have been extensively studied for their anticancer potential. The presence of the boron moiety in this compound suggests it may interact with cellular targets involved in cancer progression. In vitro studies on related compounds have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. For instance, modifications in coumarin structures have been linked to inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer’s . The specific interactions of this compound with these enzymes require further investigation but could follow similar patterns observed in other coumarin derivatives.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often follows specific SAR patterns. For instance:
- Substituents on the benzyl ring : Electron-withdrawing groups generally enhance activity against enzymes like AChE.
- Boronic acid derivatives : These have shown promise in targeting proteins involved in cancer pathways.
The detailed SAR analysis for similar compounds indicates that modifications can lead to significant changes in potency and selectivity .
Case Studies
- In Vitro Studies : A recent study synthesized several coumarin derivatives and evaluated their biological activities against AChE and BACE-1. The results indicated that certain substitutions significantly improved inhibitory effects compared to unsubstituted analogues .
- Antioxidant Activity Assessment : Another study assessed the antioxidant properties of various coumarin derivatives using DPPH radical scavenging assays. The results suggested that the introduction of bulky groups like dioxaborolane enhanced radical scavenging capabilities .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one |
| Molecular Formula | C18H22BNO4 |
| Molecular Weight | 321.19 g/mol |
| Antioxidant Activity | IC50 = 25 µM (example value from related studies) |
| AChE Inhibition IC50 | 10 µM (example from similar compounds) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one?
- Methodological Answer :
- Step 1 : Synthesize the coumarin core via Pechmann condensation using resorcinol and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to yield 7-hydroxy-4-methylcoumarin .
- Step 2 : Introduce the benzyloxy linker through nucleophilic substitution. React 7-hydroxy-4-methylcoumarin with 4-(bromomethyl)phenylboronic ester pinacol in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .
Q. How can the boronic ester moiety be characterized using NMR spectroscopy?
- Methodological Answer :
- ¹H NMR : The aromatic protons adjacent to the boronic ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl group) typically resonate at δ 7.4–7.8 ppm as a doublet (J = 8–10 Hz) .
- ¹³C NMR : The quaternary carbon bonded to boron appears at δ 85–90 ppm. The dioxaborolane ring carbons (CH₃ groups) are observed at δ 24–25 ppm .
- ¹¹B NMR : A singlet at δ 30–35 ppm confirms the presence of the boronic ester .
Q. What crystallographic methods are suitable for resolving the compound’s structure?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .
- Key Parameters : Monoclinic space group (e.g., P2₁/c), unit cell dimensions (e.g., a = 17.6 Å, b = 9.7 Å, c = 27.2 Å, β = 109.8°) similar to related coumarin-boronic ester derivatives .
- Challenges : Address twinning or disorder in the boronic ester group by refining occupancy ratios and applying restraints .
Advanced Research Questions
Q. How can the ROS-sensitive boronic ester group be leveraged in drug delivery system design?
- Methodological Answer :
- Polymer Design : Incorporate the compound into amphiphilic triblock copolymers (e.g., PEG-b-poly(PBA)-b-poly(PBEM)) to form ROS-responsive vesicles .
- Validation : Expose vesicles to H₂O₂ (0.1–10 mM) and monitor disassembly via dynamic light scattering (DLS) or fluorescence quenching of encapsulated dyes (e.g., calcein) .
- In Vitro Testing : Load doxorubicin and measure release kinetics in macrophage cells (RAW 264.7) under oxidative stress .
Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Purity Analysis : Confirm compound integrity using LC-MS and exclude degradation products (e.g., free coumarin or boronic acid) .
- Assay Conditions : Compare activity under varied pH (5.0–7.4) and reducing environments (e.g., ± glutathione) to assess boronic ester stability .
- Structural Modifications : Synthesize analogs with substituents on the coumarin ring (e.g., -Cl, -OCH₃) to isolate SAR trends .
Q. What strategies improve aqueous stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug Approach : Mask the boronic ester as a trifluoroborate salt (e.g., K⁺[Ar-BF₃⁻]) to enhance solubility and reduce hydrolysis .
- Nanocarriers : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to prolong circulation time .
- Stability Assays : Monitor degradation in PBS (pH 7.4, 37°C) over 24 h using UV-Vis spectroscopy (λ = 320 nm for coumarin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
